

Synthesis of γ -nonalactone from heptaldehyde and malonic acid

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Compound of Interest

Compound Name: Nonalactone

Cat. No.: B14067577

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Application Note: Synthesis of γ -Nonalactone

Introduction

γ -**Nonalactone**, also known as Aldehyde C-18, is a fragrance and flavoring agent with a characteristic strong coconut-like aroma.[1][2][3] It is found naturally in various fruits such as peaches and apricots, as well as in rum and tomatoes.[1][2][4] Industrially, it is synthesized through several routes, with one common method being the Knoevenagel condensation of heptaldehyde with malonic acid, followed by intramolecular cyclization.[4][5] This application note provides a detailed protocol for the synthesis of γ -**nonalactone** from heptaldehyde and malonic acid.

Reaction Scheme

The synthesis of γ -**nonalactone** from heptaldehyde and malonic acid is a two-step process. The first step is a Knoevenagel condensation to form an unsaturated carboxylic acid. The second step is an acid-catalyzed intramolecular cyclization (lactonization) to yield the final product, γ -**nonalactone**. [6]

Step 1: Knoevenagel Condensation Heptaldehyde reacts with malonic acid in the presence of a base, such as triethylamine, to form 3-nonenic acid.

Step 2: Lactonization The intermediate, 3-nonenic acid, undergoes an acid-catalyzed intramolecular cyclization to form the stable five-membered ring of γ -**nonalactone**. This can be

achieved using a strong acid like sulfuric acid or an acidic resin.[\[4\]](#)[\[6\]](#)

Experimental Protocols

Materials and Equipment

- Three-neck round-bottom flask
- Condenser
- Addition funnel
- Thermometer
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Heptaldehyde
- Malonic acid
- Triethylamine
- Diethyl ether (Et₂O)
- Hydrochloric acid (HCl), 4N
- Sodium hydroxide (NaOH), 1.25N
- Heptane
- Amberlyst 15 cationic resin (or 85% Sulfuric Acid)

- Sodium sulfate (Na_2SO_4), anhydrous
- Brine solution

Protocol 1: Two-Step Synthesis with Amberlyst 15^[6]

Step 1: Preparation of the Unsaturated Acid

- In a 250 mL three-neck round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, add 4.16 g (40 mmol) of malonic acid.
- Add 5.6 mL (40 mmol) of heptaldehyde, followed by 8 mL (60 mmol) of triethylamine. The mixture will initially appear milky and then become a clear, colorless solution.^[6]
- Heat the reaction mixture to 100-110°C for 1 hour. The solution will turn a slight yellow color.^[6]
- After cooling, transfer the solution to a separatory funnel. Rinse the flask with 2 x 20 mL of diethyl ether and add the rinsings to the separatory funnel.
- Add 40 mL of 4N HCl to the separatory funnel and shake. Separate the ethereal layer.
- Wash the organic layer with 2 x 10 mL of deionized water.
- Extract the organic layer with 40 mL of 1.25N NaOH. The aqueous layer will turn a light reddish color.
- Separate the aqueous layer and wash it with 2 x 10 mL of diethyl ether.
- Acidify the aqueous layer with 40 mL of 4N HCl, which will cause a red/purple oil to precipitate.
- Extract the product with 3 x 20 mL of diethyl ether.
- Wash the combined organic extracts with 20 mL of brine and dry over anhydrous Na_2SO_4 .
- Remove the solvent using a rotary evaporator to obtain the crude unsaturated acid.

Step 2: Cyclization to the Lactone

- Dissolve the crude product from the first step in 30 mL of heptane.
- Add an equal weight of Amberlyst 15 cationic resin to the solution.
- Heat the mixture to reflux for 1 hour with vigorous stirring.
- Cool the flask and decant the colorless supernatant into a separate flask.
- Wash the resin with 3 x 10 mL of diethyl ether and combine the washings with the heptane solution.
- Remove the solvents using a rotary evaporator to yield the final product, γ -**nonalactone**, as a pale yellow oil with a strong coconut smell.^[6]

Protocol 2: Alternative Lactonization with Sulfuric Acid^{[1][4]}

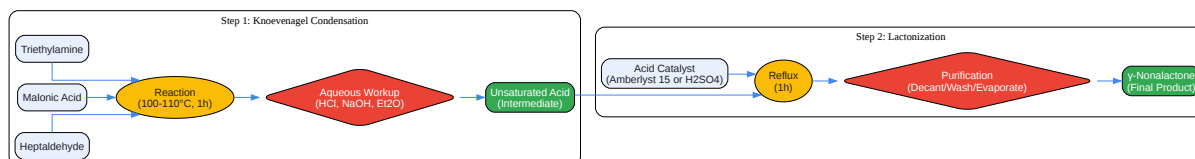
- Follow Step 1 of Protocol 1 to synthesize the unsaturated acid.
- To the crude unsaturated acid, add 10.0 mL of 85% sulfuric acid and heat for one hour.^[1]
- After cooling, carefully pipette the reaction mixture into a solution of 20 g of sodium bicarbonate in 90 mL of water.
- Extract the product with diethyl ether, wash the organic layer with water, and dry over an anhydrous drying agent.
- Purify the product by distillation.

Data Presentation

Parameter	Value (Protocol 1)[6]	Value (Protocol 2)[1]
Reactants		
Heptaldehyde	5.6 mL (40 mmol)	6.70 mL
Malonic Acid	4.16 g (40 mmol)	5.20 g
Triethylamine	8 mL (60 mmol)	10.0 mL
Intermediate Yield		
Unsaturated Acid	4.7 g (75.33%)	Not Reported
Lactonization Agent	Amberlyst 15	85% H2SO4 (10.0 mL)
Final Product Yield		
γ -Nonalactone (from intermediate)	4.6 g (97.74%)	Not Reported
Overall Yield (from heptaldehyde)	73.63%	~30% - 88%
Product Appearance	Pale yellow oil	Oily yellow to brown liquid
Odor	Strong, natural coconut	Strong coconut

Visualizations

Experimental Workflow



Heptaldehyde

+

Triethylamine



Malonic Acid

Unsaturated Acid Intermediate \longrightarrow H^+ (Acid Catalyst) γ -Nonalactone[Click to download full resolution via product page](#)

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